1-(2-Bromophenyl)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-2,2,2-trifluoroethanamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a trifluoroethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine typically involves the following steps:
Trifluoroethylation: The trifluoroethanamine group can be introduced via a nucleophilic substitution reaction using a trifluoroethylamine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoroethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-2,2,2-trifluoroethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
- 1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine
- 1-(2-Bromophenyl)-2,2,2-trifluoroethanol
Uniqueness: 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine is unique due to the presence of both bromine and trifluoroethanamine groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in synthetic chemistry and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H7BrF3N |
---|---|
Molekulargewicht |
254.05 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H7BrF3N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2 |
InChI-Schlüssel |
QYWGFWMPWQCUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.